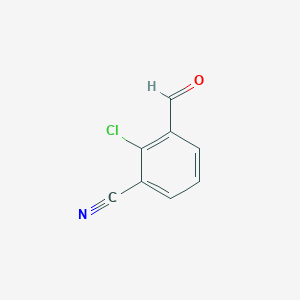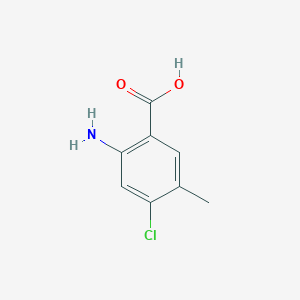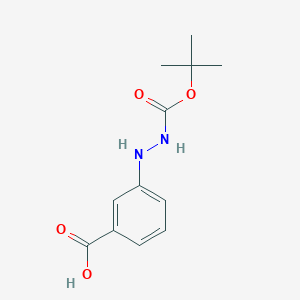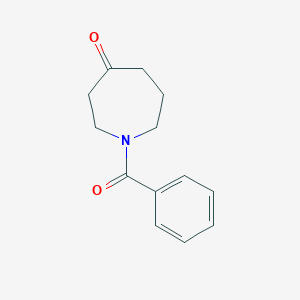
2-氯-3-氰基苯甲醛
描述
2-Chloro-3-cyanobenzaldehyde is a chemical compound with the molecular formula C8H4ClNO . It is used in various chemical reactions and has been mentioned in several technical documents and peer-reviewed papers .
Molecular Structure Analysis
The molecular structure of 2-Chloro-3-cyanobenzaldehyde consists of 8 carbon atoms, 4 hydrogen atoms, 1 chlorine atom, and 1 nitrogen atom . The exact structure can be represented by the SMILES string and InChI key provided in the search results .Chemical Reactions Analysis
While specific chemical reactions involving 2-Chloro-3-cyanobenzaldehyde are not detailed in the search results, it is known that such compounds can participate in a variety of chemical reactions. For instance, they can be used as reactive synthetic precursors for the synthesis of several heterocycles .科学研究应用
化合物合成:2-氯-3-氰基苯甲醛用于合成各种化合物。例如,它参与合成2-(2-(3-(2-(7-氯喹啉-2-基)乙烯基)苯基)-3-氧代丙基)苯基)丙醇,通过包括缩合、格氏试剂反应和羟甲基反应在内的一系列化学反应(Yu Qia, 2014)。
有机化学机理研究:研究已经探讨了2-氰基苯甲醛与其他化合物的碱催化反应机理。例如,它与一次硝基烷烃的反应产生3-取代异吲哚酮已经被研究,揭示了一个从硝基醛醇反应开始,然后是环化和重排的途径(M. Angelin et al., 2010)。
色谱分析:在色谱分析中,包括类似于2-氯-3-氰基苯甲醛的氯代苯甲醛已经被使用毛细管柱分离。这项研究有助于理解这类化合物在色谱过程中的保留行为(I. Korhonen & J. Knuutinen, 1984)。
化学合成中的催化:它也被用于催化研究。例如,它的衍生物被用于制备二氢吡啶,这在钙通道阻滞剂中作为药物非常重要(Elizabeth Perozo-Rondón等,2006)。
复杂化学结构的形成:研究已经集中在使用2-氯-3-氰基苯甲醛合成复杂化学结构,例如合成席夫碱基大环络合物(Huiyong Chen et al., 2014)。
氢化反应:这种化合物还参与氢化反应,例如,在将4-氰基苯甲醛转化为苄醇衍生物中(Nungruethai Yoswathananont et al., 2005)。
光化学研究:已经研究了2-氯-3-氰基苯甲醛衍生物的光化学,为光反应提供了见解,以及它们在合成有机化学中的潜在应用(L. Plíštil等,2006)。
属性
IUPAC Name |
2-chloro-3-formylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO/c9-8-6(4-10)2-1-3-7(8)5-11/h1-3,5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVYGQIWGZGMFAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C#N)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10474819 | |
| Record name | 2-Chloro-3-cyanobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10474819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-cyanobenzaldehyde | |
CAS RN |
165187-24-6 | |
| Record name | 2-Chloro-3-cyanobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10474819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Amino-5-(2-nitro-phenyl)-4h-[1,2,4]triazole-3-thiol](/img/structure/B111969.png)

![6-Chloroimidazo[1,2-B]pyridazine-3-carbaldehyde](/img/structure/B111972.png)




![tert-Butyl 2-benzyl-1-oxo-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B111985.png)




![Benzyl spiro[indoline-3,4'-piperidine]-1-carboxylate hydrochloride](/img/structure/B112010.png)